molecular formula C14H14O B123475 2-Methylbenzhydrol CAS No. 5472-13-9

2-Methylbenzhydrol

Cat. No.: B123475
CAS No.: 5472-13-9
M. Wt: 198.26 g/mol
InChI Key: MXHXXJOHFRHBFB-UHFFFAOYSA-N
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Description

2-Methylbenzhydrol, also known as 2-2-Methylbenzhydrol, is an organic compound with the molecular formula C14H14O. It is a derivative of benzhydrol, where a methyl group is attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of various drugs, each with their own specific targets.

Mode of Action

2-Methylbenzhydrol has been reported to undergo etherification with tropine, yielding tropinyl 2-methyl-benzhydryl ether hydrobromide . It also undergoes reduction in acetic acid containing iodine and aqueous hypophosphorous acid to yield diphenylmethanes . These reactions suggest that this compound can interact with its targets through etherification and reduction reactions.

Preparation Methods

Chemical Reactions Analysis

2-Methylbenzhydrol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, aluminum chloride, iodine, and hypophosphorous acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Methylbenzhydrol is similar to other benzhydrol derivatives, such as:

Compared to these compounds, this compound’s unique structure allows it to participate in specific reactions and form unique products, making it valuable in various research applications.

Properties

IUPAC Name

(2-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXXJOHFRHBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884169
Record name Benzenemethanol, 2-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5472-13-9
Record name 2-Methylbenzhydrol
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Record name 2-Methylbenzhydrol
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Record name 2-Methylbenzhydrol
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Record name Benzenemethanol, 2-methyl-.alpha.-phenyl-
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Record name Benzenemethanol, 2-methyl-.alpha.-phenyl-
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Record name α-o-tolylbenzyl alcohol
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Record name 2-METHYLBENZHYDROL
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Synthesis routes and methods

Procedure details

A solution of 15 (1.44 g, 5 mmol, 1.0 equiv) and o-anisidine (16) (0.62 g, 0.56 mL, 5 mmol, 1.0 equiv) in toluene (15 mL) was refluxed overnight with H2O removal (Dean-Stark trap). The mixture was cooled to room temperature and concentrated under reduced pressure to give crude 5 as a yellow oil that was used without purification.
Name
15
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylbenzhydrol
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